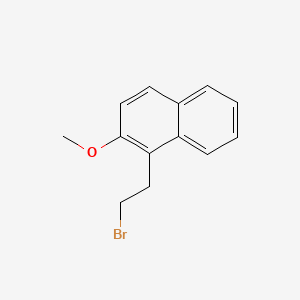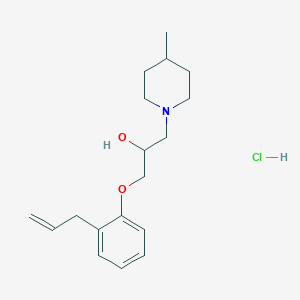
2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide, also known as PEC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Crystal Structure and Polymorphism
- 4-Oxo-N-phenyl-4H-chromene-2-carboxamide , a related compound, has shown interesting crystallographic properties. It crystallizes in different space groups, exhibiting anti-rotamer conformation about the C-N bond. The amide O atom's position varies, affecting the overall molecular structure. These characteristics suggest potential applications in material science and molecular engineering (Reis et al., 2013).
Synthesis and Antimicrobial Activity
- A derivative of 2-oxo-2H-chromene-3-carboxamide has been used to create new azole systems. These synthesized compounds demonstrated high antimicrobial activity, suggesting applications in the development of new antimicrobial agents (Azab et al., 2017).
Biological Properties and Antibacterial Activity
- The synthesis of compounds like 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide and their subsequent evaluation for biological properties have been explored. These compounds showed promising antibacterial activity against various bacteria, indicating potential for pharmaceutical applications (Ramaganesh et al., 2010).
Eco-Friendly Synthesis
- An eco-friendly approach for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides has been developed. This method emphasizes sustainable chemistry practices and could be influential in green chemistry (Proença & Costa, 2008).
Molecular Conformation Studies
- Studies on 2-oxo-2H-chromene-3-carboxylates have provided insights into molecular conformations and supramolecular structures. This research is valuable for understanding molecular interactions and designing compounds with specific structural requirements (Gomes et al., 2019).
Fluorescent Probe Development
- The development of a fluorescent probe for Cu(II) using a derivative of 2-oxo-2H-chromene-3-carboxamide highlights its potential in analytical chemistry and sensor technology (Bekhradnia et al., 2016).
Synthesis of Heterocycles with Antimicrobial Activity
- The synthesis of heterocycle compounds utilizing 2-oxo-2H-chromene-3-carboxamide derivatives has shown notable antimicrobial activity. This research contributes to the discovery of new antimicrobial compounds (Raval et al., 2012).
Application in Diversity-Oriented Synthesis
- A novel method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives demonstrates the compound's versatility in creating diverse chemical libraries. This is important for drug discovery and chemical biology (Vodolazhenko et al., 2012).
HIV Integrase Inhibition
- Research on 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide derivatives as HIV integrase inhibitors offers potential for developing new antiviral drugs (Wadhwa et al., 2020).
Propiedades
IUPAC Name |
2-oxo-N-(1-phenylethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(13-7-3-2-4-8-13)19-17(20)15-11-14-9-5-6-10-16(14)22-18(15)21/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPIQXDFYRQCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321258 |
Source


|
| Record name | 2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide | |
CAS RN |
304887-47-6 |
Source


|
| Record name | 2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.0]heptan-3-one](/img/structure/B2744154.png)
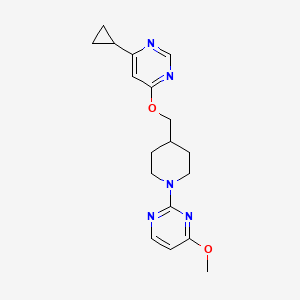
![Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2744157.png)
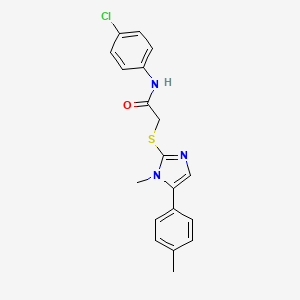
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2744159.png)
![7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2744160.png)
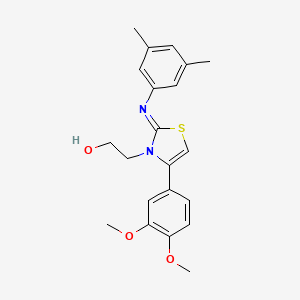
![2-(2,4-dichlorophenoxy)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2744162.png)

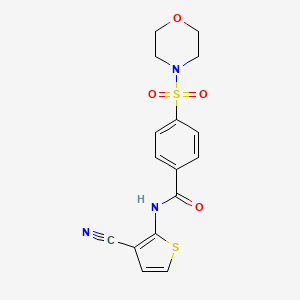
![tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2744166.png)
